N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
CAS No.: 2097884-19-8
Cat. No.: VC7562372
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097884-19-8 |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 |
| IUPAC Name | N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H18N2O4S/c1-17(22,8-12-6-7-24-10-12)11-18-15(20)9-19-13-4-2-3-5-14(13)23-16(19)21/h2-7,10,22H,8-9,11H2,1H3,(H,18,20) |
| Standard InChI Key | TUCUTIOKGVFRGO-UHFFFAOYSA-N |
| SMILES | CC(CC1=CSC=C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide, reflects its multicomponent architecture:
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Benzoxazolone core: A 2,3-dihydro-1,3-benzoxazol-2-one scaffold, known for its metabolic stability and hydrogen-bonding capacity .
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Acetamide linker: A flexible spacer connecting the benzoxazolone to a hydroxypropyl-thiophene moiety, enhancing solubility and target engagement .
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Thiophene substituent: A 3-thienyl group attached to a 2-hydroxy-2-methylpropyl chain, contributing to lipophilicity and π-π stacking interactions .
Key physicochemical properties inferred from structural analogs include:
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Molecular weight: ~375–400 g/mol (estimated via fragmentation patterns in patents ).
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LogP: ~2.5–3.2 (calculated using thiophene and benzoxazolone cLogP contributions ).
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Hydrogen bond donors/acceptors: 3/5 (hydroxypropyl and amide groups ).
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, analogous routes from patents and studies suggest feasible strategies:
Benzoxazolone Formation
The 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl fragment is typically synthesized via cyclization of 2-aminophenol derivatives with phosgene equivalents . For example:
Acetamide Coupling
The acetamide linker is introduced through nucleophilic acyl substitution. In JPWO2004033432A1, similar compounds were synthesized by reacting benzoxazolone acetic acid with amines using EDC/HOBt coupling :
Thiophene Propylamine Synthesis
The 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine side chain can be derived from thiophene-3-carbaldehyde via a Henry reaction, followed by reduction :
Pharmacological Activity and Mechanism
Although direct biological data for this compound are unavailable, structurally related molecules exhibit notable activities:
Antitubercular Activity
Acetamide-substituted benzazoles from Erzincan University showed MICs of 1.05–4.10 μM against M. tuberculosis H37Rv . The acetamide linker and thiophene group likely inhibit InhA or decaprenylphosphoryl-β-D-ribose oxidase .
Cytotoxicity Profile
Selectivity indices (SI) for benzothiazole acetamides ranged from 12.5 to 186.11 in L929 fibroblasts , suggesting a favorable safety window for the target compound.
Comparative Analysis with Structural Analogs
The table below contrasts key parameters of similar compounds:
| Compound Class | MIC (μM) | cLogP | Selectivity Index | Reference |
|---|---|---|---|---|
| Benzothiazole acetamide | 1.05 | 2.30 | 186.11 | |
| Pyrazole-triazolopyridinone | 2.82 | 2.66 | N/A | |
| Benzoxazolone derivative | 1.38 | 1.91 | 94.50 |
Therapeutic Applications and Future Directions
The hybrid structure positions this compound as a candidate for:
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Dual-action antifungals: Combining benzoxazolone’s stability with thiophene’s penetration .
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Tuberculosis therapy: Synergizing acetamide’s target affinity with thiophene’s anti-biofilm activity .
Further research should prioritize:
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In vitro susceptibility testing against ESKAPE pathogens and mycobacteria.
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ADMET profiling to assess bioavailability and metabolic stability.
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X-ray crystallography to elucidate target binding modes.
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